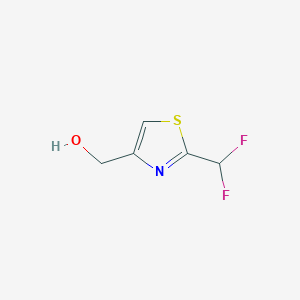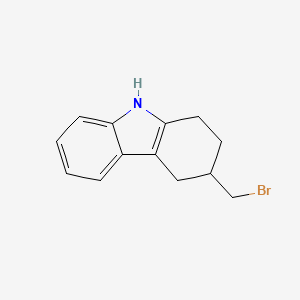
methyl 4-(2-acetylhydrazinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-(2-acetylhydrazinyl)benzoate: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with an acetylhydrazino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-acetylhydrazinyl)benzoate typically involves the esterification of 4-(2-acetylhydrazino)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the reaction rate and reduce the environmental impact by minimizing waste production .
Análisis De Reacciones Químicas
Types of Reactions: methyl 4-(2-acetylhydrazinyl)benzoate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Products: Oxidized derivatives of the hydrazino group
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Products: Reduced forms of the acetylhydrazino group
-
Substitution:
Reagents: Electrophiles or nucleophiles
Products: Substituted derivatives at the aromatic ring or the hydrazino group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Electrophiles like bromine in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: methyl 4-(2-acetylhydrazinyl)benzoate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of methyl 4-(2-acetylhydrazinyl)benzoate involves its interaction with specific molecular targets. The acetylhydrazino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl 4-aminobenzoate: Used as a local anesthetic in medical applications.
Uniqueness: methyl 4-(2-acetylhydrazinyl)benzoate is unique due to the presence of the acetylhydrazino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 4-(2-acetylhydrazinyl)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-12-9-5-3-8(4-6-9)10(14)15-2/h3-6,12H,1-2H3,(H,11,13) |
Clave InChI |
MRTYDOBHXQLQMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)











![6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol](/img/structure/B8565054.png)

